N-Fmoc-4-ethynyl-L-phenylalanine
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Overview
Description
N-Fmoc-4-ethynyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethynyl group attached to the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-ethynyl-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-ethynyl-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-ethynyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include azides and copper(I) catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in CuAAC reactions, the product is a triazole derivative .
Scientific Research Applications
N-Fmoc-4-ethynyl-L-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The ethynyl group allows for bioconjugation through click chemistry, enabling the attachment of various biomolecules.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Material Science: It is employed in the design of novel materials, such as hydrogels and nanomaterials, for biomedical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-4-ethynyl-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The ethynyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups and biomolecules . This versatility makes it a valuable tool in peptide synthesis and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-methyl-L-phenylalanine: This compound has a methyl group instead of an ethynyl group.
N-Fmoc-4-fluoro-L-phenylalanine: This derivative contains a fluoro group, offering different reactivity and properties compared to the ethynyl derivative.
Uniqueness
N-Fmoc-4-ethynyl-L-phenylalanine is unique due to the presence of the ethynyl group, which enables click chemistry reactions. This feature allows for versatile bioconjugation and the creation of complex biomolecular structures .
Properties
IUPAC Name |
(2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLXWNIKFTLOR-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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